REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:6]([CH3:12])=[CH:7][CH:8]=[CH:9][C:10]=1[CH3:11])(=[O:3])[CH3:2].C(O)(=O)C.S(=O)(=O)(O)O.[N+:22]([O-])([OH:24])=[O:23]>>[C:1]([NH:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([N+:22]([O-:24])=[O:23])[C:6]=1[CH3:12])(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
30.1 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=CC=CC1C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
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CUSTOM
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Details
|
with stirring under ice-
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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cooling
|
Type
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CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
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Type
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STIRRING
|
Details
|
after stirring for 2 hours
|
Duration
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2 h
|
Type
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ADDITION
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Details
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poured onto ice
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Type
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FILTRATION
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Details
|
The resulting crystalline precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C(=CC=C1C)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |